(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Description
(2E)-4-[4-(Methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid is a but-2-enoic acid derivative featuring a piperidine ring substituted at the 4-position with a methoxycarbonyl group. The (2E)-configuration of the α,β-unsaturated double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions. This compound has garnered attention in medicinal chemistry due to its structural similarity to integrase inhibitors like S-1360, which target HIV-1 .
Properties
IUPAC Name |
(E)-4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h2-3,8H,4-7H2,1H3,(H,14,15)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZWYCSVIBJNU-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the piperidine ring with methoxycarbonyl chloride under basic conditions.
Formation of the But-2-enoic Acid Moiety: The final step involves the addition of the but-2-enoic acid group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperidine/Piperazine Substitutions
Table 1: Key Structural Analogues and Their Properties
Key Observations:
In contrast, alkyl substituents (e.g., 2-methoxyethyl in ) may increase hydrophobicity, affecting solubility.
Ring Modifications : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and basicity compared to piperidine-based analogues.
Stereochemistry : The Z-isomer in exhibits reduced polarity (XLogP3 = -2.6) compared to E-isomers, influencing membrane permeability and pharmacokinetics.
Analogues with Aromatic or Heterocyclic Substitutions
Table 2: Non-Piperidine Analogues
Key Observations:
Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., anthracene in ) enhance π-π stacking interactions, useful in supramolecular chemistry, while aliphatic piperidine derivatives favor targeted enzyme inhibition.
Solubility Trends: The anilino-substituted Z-isomer is water-insoluble, necessitating organic solvents (e.g., isopropyl alcohol-acetone mixtures) for titration-based analysis.
Acid Dissociation and Solubility
- The target compound’s carboxylic acid group (pKa ~2.8–3.5, estimated) is critical for ionic interactions in biological systems. Analogues like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid exhibit similar dissociation constants (2.81 ± 0.25), suggesting comparable acidity .
- Solubility in organic solvents (e.g., acetone, isopropyl alcohol) is common among α,β-unsaturated acids due to their hydrophobic substituents .
Biological Activity
(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid, also known by its CAS number 303994-59-4, is a chemical compound characterized by a piperidine ring, a methoxycarbonyl group, and a but-2-enoic acid moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
Chemical Structure
The molecular structure of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Enzyme Inhibition
Research indicates that (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid shows potential in enzyme inhibition studies. For instance, it has been evaluated for its inhibitory effects on various proteases and kinases, which are crucial in cancer progression and treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with hepatocellular carcinoma (HCC). The compound's mechanism involves inducing apoptosis through the disruption of mitochondrial functions, leading to cell death.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | HCCLM3 | 3.1 μM | Apoptosis via mitochondrial disruption |
| Study B | A549 | 6.32 μM | c-Myc inhibition leading to apoptosis |
Case Study 1: Hepatocellular Carcinoma
A study conducted by Pace et al. revealed that derivatives of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid exhibited significant anticancer activity against HCC cell lines. The compound was shown to induce apoptosis and inhibit tumor growth in vivo models, suggesting its potential as a therapeutic agent for liver cancer treatment.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, the compound was tested against human caseinolytic protease P (HsClpP), showing promising results as an agonist. This interaction is significant as it may contribute to maintaining mitochondrial homeostasis and could be leveraged for therapeutic strategies in cancer.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid | Piperidine ring + methoxycarbonyl + butenoic acid | Anticancer, enzyme inhibition |
| Carprofen | Piperidine ring + different functional groups | Anti-inflammatory properties |
| 4-Methoxyphenethylamine | Methoxy group + different core structure | Neurotransmitter effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, analogous α,β-unsaturated ketocarboxylic acids are prepared by reacting maleic anhydride derivatives with substituted piperidines under controlled pH and temperature . Key reagents include DMF as a solvent and NADPH for reductive steps in stereoselective synthesis . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of piperidine derivatives), and using anhydrous conditions to prevent hydrolysis of the methoxycarbonyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be identified?
- Methodological Answer :
- 1H NMR : Look for the α,β-unsaturated carbonyl protons (δ 6.8–7.2 ppm, doublet for trans-alkene) and piperidine ring protons (δ 3.0–3.5 ppm for N–CH2 groups) .
- 13C NMR : Peaks at ~170 ppm (ester carbonyl), 165–170 ppm (α,β-unsaturated carboxylic acid), and 50–60 ppm (piperidine carbons) .
- IR : Strong bands at 1720–1740 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (conjugated carboxylic acid C=O) .
Q. How can the purity of this compound be validated, and what impurities are commonly observed?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Common impurities include unreacted maleic anhydride derivatives (retention time ~3.5 min) or hydrolyzed methoxycarbonyl byproducts (e.g., free carboxylic acid forms) . Purity ≥95% is achievable via recrystallization from ethanol/water mixtures (3:1 v/v) .
Advanced Research Questions
Q. How do substituents on the piperidine ring influence the compound’s bioactivity, and what computational tools can predict these effects?
- Methodological Answer : Substituents like 4-chlorobenzyl ( ) or methyl groups ( ) alter steric and electronic properties, impacting binding to targets (e.g., integrase or aldose reductase). Use Hammett σ constants to correlate electronic effects with activity . DFT calculations (B3LYP/6-31G* basis set) can model charge distribution and predict reactivity at the α,β-unsaturated carbonyl site .
Q. What strategies resolve contradictions in NMR data between synthesized batches and literature values?
- Methodological Answer : Discrepancies in alkene proton coupling constants (e.g., J = 12–16 Hz for trans vs. 6–10 Hz for cis) may indicate stereochemical impurities. Use NOESY to confirm E/Z configuration . For piperidine ring conformers, variable-temperature NMR (e.g., 298–333 K) can resolve dynamic effects .
Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS; primary degradation products include hydrolyzed ester (methoxy → hydroxy) and decarboxylated derivatives. Use Arrhenius plots to extrapolate shelf-life .
Q. What metrological practices ensure reproducibility in potentiometric titration for acid dissociation constant (pKa) determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
